molecular formula C10H11BF3KO B14055899 Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate

Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate

Cat. No.: B14055899
M. Wt: 254.10 g/mol
InChI Key: YFXPKZLXVMPSEA-UHFFFAOYSA-N
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Description

Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate typically involves the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl or a substituted alkene, depending on the nature of the halide used .

Mechanism of Action

The mechanism of action of potassium (2-(benzyloxy)cyclopropyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Potassium (2-(benzyloxy)cyclopropyl)trifluoroborate is compared with other organotrifluoroborates such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Conclusion

This compound is a versatile and stable compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H11BF3KO

Molecular Weight

254.10 g/mol

IUPAC Name

potassium;trifluoro-(2-phenylmethoxycyclopropyl)boranuide

InChI

InChI=1S/C10H11BF3O.K/c12-11(13,14)9-6-10(9)15-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1

InChI Key

YFXPKZLXVMPSEA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC1OCC2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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